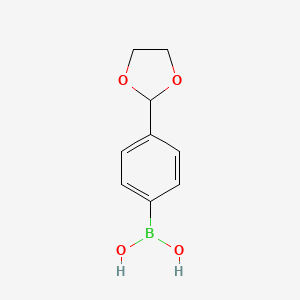

4-(1,3-Dioxolan-2-yl)phenylboronic acid

Descripción general

Descripción

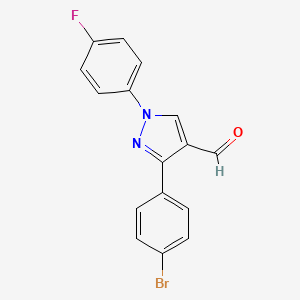

“4-(1,3-Dioxolan-2-yl)phenylboronic acid” is a boronic acid derivative . It has been studied extensively for its use in various scientific research applications. The CAS Number is 1401222-65-8 and the molecular weight is 193.99 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives are utilized in tandem processes and computational studies to explore chemical reactions. For instance, 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents undergo cascade processes initiated by thermally activated hydrogen shifts, leading to benz [f]indenes.Molecular Structure Analysis

The IUPAC Name is (4- (1,3-dioxolan-2-yl)phenyl)boronic acid . The InChI Code is 1S/C9H11BO4/c11-10 (12)8-3-1-7 (2-4-8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 .Chemical Reactions Analysis

“this compound” and its derivatives are utilized in tandem processes and computational studies to explore chemical reactions. For instance, 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents undergo cascade processes initiated by thermally activated hydrogen shifts, leading to benz [f]indenes.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 193.99 . The storage temperature is 28 C .Aplicaciones Científicas De Investigación

Tandem Processes and Computational Studies

4-(1,3-Dioxolan-2-yl)phenylboronic acid and its derivatives are utilized in tandem processes and computational studies to explore chemical reactions. For instance, 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents undergo cascade processes initiated by thermally activated hydrogen shifts, leading to benz[f]indenes. These studies reveal insights into reaction mechanisms and paths, contributing to the understanding of chemical reactivity and synthesis (Alajarín et al., 2016).

Catalysis and Asymmetric Synthesis

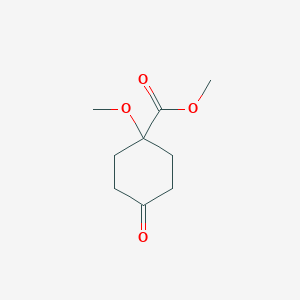

The compound is instrumental in catalytic processes, particularly in asymmetric synthesis. Research demonstrates its use in the 1,4-addition reaction of arylboronic acids to cycloalkenones, facilitated by amidomonophosphine-rhodium(I) catalysts. This method yields 3-arylcycloalkanones with high enantioselectivity and yield, showcasing the potential for efficient, asymmetric catalytic reactions (Kuriyama & Tomioka, 2001).

Polymer Science

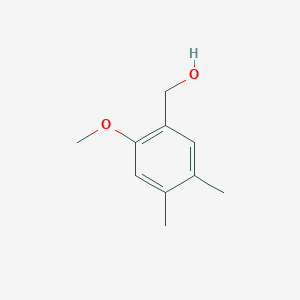

In polymer science, derivatives of this compound serve as monomers for synthesizing novel polymers. For example, l-ascorbic and d-isoascorbic acids are used to prepare 1,4-dioxane-2,5-dione-type monomers for ring-opening polymerization. These polymers exhibit amorphous properties and thermal stability, suggesting applications in biodegradable materials and medical devices (Bueno, Molina, & Galbis, 2009).

Supramolecular Chemistry

The role of this compound extends to supramolecular chemistry, where its boronic acid moiety participates in the formation of supramolecular assemblies. These assemblies are studied for their hydrogen bonding interactions and potential applications in materials science, highlighting the versatility of boronic acids in constructing complex structures (Pedireddi & Seethalekshmi, 2004).

Photophysical Properties and Material Science

Explorations into the photophysical properties of materials synthesized from arylboronic acids, including this compound, show promising applications in organic electronics and photonics. Cyclic esterification with dihydric alcohols produces materials with unique optical properties, such as room-temperature phosphorescence and mechanoluminescence, indicating potential uses in organic light-emitting devices and sensors (Zhang et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(1,3-Dioxolan-2-yl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is utilized in tandem processes and computational studies to explore chemical reactions. For instance, 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents undergo cascade processes initiated by thermally activated hydrogen shifts, leading to benz [f]indenes.

Pharmacokinetics

It is known that the compound is a white crystalline solid with a melting point of 101-103°c and a boiling point of 250-252°c . It is soluble in methanol, ethanol, and acetone, and is insoluble in water.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The reaction conditions for the SM cross-coupling reaction are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Propiedades

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXMNBDFQFTNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2OCCO2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260277 | |

| Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401222-65-8 | |

| Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401222-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)